molecular formula C12H13ClO3 B1679027 Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate CAS No. 88039-46-7

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate

Cat. No. B1679027
CAS RN: 88039-46-7
M. Wt: 240.68 g/mol
InChI Key: BSRPDXCMAOIUOO-UHFFFAOYSA-N
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Description

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate is a chemical compound with the molecular formula C12H13ClO3 . It has an average mass of 240.683 Da and a monoisotopic mass of 240.055328 Da . This compound is used in scientific research and exhibits high complexity due to its intricate structure.


Molecular Structure Analysis

The molecular structure of Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The compound has a complex structure, which contributes to its diverse applications in areas such as drug synthesis and material science.


Physical And Chemical Properties Analysis

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate has a density of 1.2±0.1 g/cm3, a boiling point of 362.9±42.0 °C at 760 mmHg, and a flash point of 173.3±27.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its ACD/LogP is 3.49 .

Scientific Research Applications

Polymeric Protecting Groups

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate has been explored for its potential in creating novel polymeric protecting groups. Gormanns and Ritter (1994) synthesized a monomer using a similar compound and demonstrated its application in homo- and copolymerization processes. Their work highlights the versatility of this compound in creating polymeric amino protecting groups, which are crucial in various synthetic chemistry applications (Gormanns & Ritter, 1994).

Applications in Leather Industry

The compound has been used to synthesize polymers with applications in the leather industry. Thamizharasi et al. (1999) conducted a study where they synthesized copolymers of 4-Chlorophenyl acrylate with methyl acrylate. These polymers exhibited improved thermal properties and were applied as coating materials in the leather industry, demonstrating the compound's practical applications in industrial processes (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

Thermal Stabilization of Polymers

Yachigo et al. (1993) studied the use of a related phenolic acrylate compound in enhancing the thermal stability of polymers. Their research showed that this type of compound could protect polymers from thermal degradation, which is essential for various industrial applications, especially where materials are subjected to high temperatures (Yachigo, Ida, Sasaki, Inoue, & Tanaka, 1993).

Drug Delivery Applications

Swamy et al. (2013) explored the application of a similar acrylate compound in creating pH-sensitive microspheres for drug delivery. Their study demonstrates the potential of Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate derivatives in pharmaceutical applications, particularly in targeted drug deliverysystems (Swamy, Prasad, Rao, & Subha, 2013).

Influence on Polymer Properties

Studies have also looked into how structural factors related to compounds like Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate influence the properties of polymers. For instance, Yachigo et al. (1993) investigated how variations in the molecular structure of phenolic acrylates affect the thermal stability and discoloration of polymers. This research is crucial for designing polymers with specific characteristics for varied applications (Yachigo, Sasaki, Ida, Inoue, Tanaka, Yoshiaki, Emiko, & Kazunori, 1993).

Synthetic Chemistry Applications

Moreover, Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate and its derivatives have been employed in various synthetic chemistry applications. For instance, Murata and Matsuda (1982) explored its use in hydrocarbonylation reactions, demonstrating its utility in complex chemical syntheses (Murata & Matsuda, 1982).

properties

IUPAC Name

ethyl 2-[(2-chlorophenyl)-hydroxymethyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-6-4-5-7-10(9)13/h4-7,11,14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRPDXCMAOIUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
C Nopparat, A Boontor, S Kutpruek, P Govitrapong - Scientific Reports, 2023 - nature.com
Alzheimer's disease (AD) is the most prevalent neurodegenerative disorder. In addition to amyloid beta (Aβ) and tau, neuroinflammation is a crucial element in the etiology of this …
Number of citations: 7 www.nature.com
PR dos Santos Correia, JD de Freitas, LA Zeoly… - Bioorganic & Medicinal …, 2023 - Elsevier
Neglected tropical diseases (NTDs) have become a significant public health problem worldwide, notably the life-threatening dengue hemorrhagic fever borne by the Aedes aegypti …
Number of citations: 1 www.sciencedirect.com
M Cocco, D Garella, A Di Stilo, E Borretto… - Journal of Medicinal …, 2014 - ACS Publications
Pyroptosis is a caspase-1-dependent pro-inflammatory form of programmed cell death implicated in the pathogenesis of autoinflammatory diseases as well as in disorders …
Number of citations: 80 pubs.acs.org
P Thapa, SP Upadhyay, V Singh, VC Boinpelly… - European journal of …, 2022 - Elsevier
Overactivated NLRP3 inflammasome has been shown to associate with an increasing number of disease conditions. Activation of the NLRP3 inflammasome results in caspase-1-…
Number of citations: 5 www.sciencedirect.com
LY El-Sharkawy, D Brough, S Freeman - Molecules, 2020 - mdpi.com
Inflammasomes are protein complexes which are important in several inflammatory diseases. Inflammasomes form part of the innate immune system that triggers the activation of …
Number of citations: 71 www.mdpi.com
LN Maslov, SV Popov… - Korean Circulation …, 2022 - synapse.koreamed.org
Ischemic and reperfusion injuries of the heart underlie the pathogenesis of acute myocardial infarction (AMI) and sudden cardiac death. The mortality rate is still high and is 5–7% in …
Number of citations: 10 synapse.koreamed.org
E Mezzaroma, A Abbate, S Toldo - Molecules, 2021 - mdpi.com
Virtually all types of cardiovascular diseases are associated with pathological activation of the innate immune system. The NACHT, leucine-rich repeat (LRR), and pyrin domain (PYD)-…
Number of citations: 38 www.mdpi.com
HIN RAO - researchgate.net
(57) ABSTRACT The present invention provides compounds of formula 1 as potential phosphodiesterase3 (PDE3) inhibitory agents and a process for the preparation thereof. The …
Number of citations: 0 www.researchgate.net
S Toldo, AG Mauro, Z Cutter… - American Journal of …, 2018 - journals.physiology.org
Myocardial ischemia-reperfusion injury induces a sterile inflammatory response, leading to further injury that contributes to the final infarct size. Locally released danger-associated …
Number of citations: 253 journals.physiology.org
HIN RAO - researchgate.net
The present invention provides compounds of general formula A useful as potential phosphodiesterase3 (PDE3) inhibitory agents and a process for the preparation thereof. The …
Number of citations: 0 www.researchgate.net

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